molecular formula C6H4BrN3 B1404988 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine CAS No. 1363381-36-5

5-Bromo-pyrrolo[2,1-F][1,2,4]triazine

Cat. No.: B1404988
CAS No.: 1363381-36-5
M. Wt: 198.02 g/mol
InChI Key: UHGYITTVLZNRNT-UHFFFAOYSA-N
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Description

5-Bromo-pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is a derivative of pyrrolo[2,1-F][1,2,4]triazine, which is known for its presence in various biologically active molecules, including kinase inhibitors and antiviral agents . The incorporation of a bromine atom at the 5-position enhances its reactivity and potential for further functionalization.

Mechanism of Action

Target of Action

5-Bromo-pyrrolo[2,1-F][1,2,4]triazine is a unique bicyclic heterocycle that has shown numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . The compound primarily targets kinases in cancer therapy . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation), playing a key role in various cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

The mode of action of this compound involves the inhibition of kinases . By inhibiting these enzymes, the compound prevents the phosphorylation process, thereby disrupting the normal functioning of the cell. This disruption can lead to the death of rapidly dividing cells, such as cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving kinases . These pathways regulate fundamental processes of cell development . By inhibiting kinases, the compound disrupts these pathways, leading to the potential death of the cell .

Pharmacokinetics

This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The result of the action of this compound is the potential death of rapidly dividing cells, such as cancer cells . By inhibiting kinases and disrupting the normal functioning of the cell, the compound can lead to cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store the compound at a temperature of 2-8°C

Biochemical Analysis

Biochemical Properties

5-Bromo-pyrrolo[2,1-F][1,2,4]triazine plays a significant role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is critical for regulating various cellular activities. This compound interacts with kinases by binding to their active sites, thereby inhibiting their activity . This interaction is highly specific and can lead to the selective inhibition of dysregulated kinases in cancer cells, making it a promising candidate for targeted cancer therapy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in cancer cells . By inhibiting this pathway, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Additionally, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to substrates . This inhibition disrupts the kinase signaling pathways, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby exerting its effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits high metabolic stability, with low rates of glucuronidation . This stability ensures that the compound remains active for extended periods, allowing for sustained inhibition of kinase activity and prolonged effects on cellular function . Long-term exposure to this compound may lead to adaptive responses in cells, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit dysregulated kinases without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to off-target interactions and the accumulation of the compound in non-target tissues . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can affect the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy homeostasis and overall metabolic function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic anion-transporting polypeptides . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its lipophilicity and affinity for plasma proteins . These factors determine the compound’s pharmacokinetic properties and its ability to reach target sites within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear kinases and transcription factors . This localization is essential for the compound’s ability to modulate gene expression and influence cellular processes . Additionally, the subcellular distribution of this compound can affect its stability and degradation, as different cellular compartments have distinct enzymatic activities and microenvironments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method includes the use of pyrrole, chloramine, and formamidine acetate under controlled conditions . The reaction proceeds through a series of steps, including bromination and cyclization, to yield the desired compound.

Industrial Production Methods

For industrial-scale production, a scalable and efficient methodology is essential. Recent advancements have led to the development of a two-vessel-operated process that utilizes readily available starting materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach . This method not only improves the overall yield but also ensures the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-pyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-pyrrolo[2,1-F][1,2,4]triazine derivative .

Scientific Research Applications

5-Bromo-pyrrolo[2,1-F][1,2,4]triazine has a wide range of applications in scientific research:

Properties

IUPAC Name

5-bromopyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-10-6(5)3-8-4-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGYITTVLZNRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Br)C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279269
Record name Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-36-5
Record name Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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